

# Unveiling the Selectivity of XL01126: A Comparative Guide to its Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	XL01126	
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For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of **XL01126**, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), with other cellular proteins. The data presented is supported by detailed experimental methodologies and visualizations to facilitate a clear understanding of its selectivity profile.

**XL01126** is a chemical probe designed to induce the degradation of LRRK2, a key target in Parkinson's disease research.[1][2][3][4][5] Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to selectively tag LRRK2 for destruction. This targeted degradation approach offers a powerful tool to study the physiological roles of LRRK2. However, ensuring that the degradation is specific to the intended target is crucial for the validation of experimental findings.

## Quantitative Assessment of XL01126 Cross-Reactivity

To evaluate the selectivity of **XL01126**, an unbiased and quantitative tandem mass tag (TMT)-based global proteomic profiling was conducted in wild-type mouse embryonic fibroblasts (MEFs). In this study, cells were treated with 300 nM of **XL01126**, its inactive diastereomer cis-



**XL01126** (as a negative control), or DMSO for 4 hours. The subsequent analysis quantified over 8,000 cellular proteins, providing a broad overview of the proteome-wide effects of **XL01126**.

The results demonstrated a significant and selective knockdown of LRRK2. Notably, the closest homolog of LRRK2, LRRK1, and other proteins known to be associated with LRRK2 biology, such as VPS35 and PPM1H, remained unaffected by **XL01126** treatment.

However, the proteomic analysis did reveal a modest, off-target degradation of Phosphodiesterase 6D (PDE6D), with approximately 30% reduction in its protein levels. Further investigation confirmed that this degradation of PDE6D is independent of LRRK2. This off-target activity is attributed to the shared aminopyrimidine warhead in **XL01126**, which has a known affinity for PDE6D.

The table below summarizes the quantitative degradation data for the primary target and the identified off-target protein.

Protein Target	Protein Type	Organism	XL01126 Treatment	Percent Degradation (%)
LRRK2 (Wild- Type)	Primary Target	Mouse	300 nM for 4h	82% (Dmax)
LRRK2 (G2019S Mutant)	Primary Target	Mouse	300 nM for 4h	92% (Dmax)
PDE6D	Off-Target	Mouse	300 nM for 4h	~30%
LRRK1	Homolog	Mouse	300 nM for 4h	Unaffected
VPS35	Related Protein	Mouse	300 nM for 4h	Unaffected
PPM1H	Related Protein	Mouse	300 nM for 4h	Unaffected

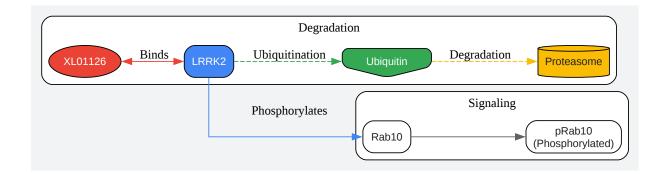
## LRRK2 Signaling Pathway and XL01126 Mechanism

LRRK2 is a kinase, and one of its key downstream substrates is the Rab GTPase, Rab10. LRRK2-mediated phosphorylation of Rab10 is a critical event in its signaling cascade.

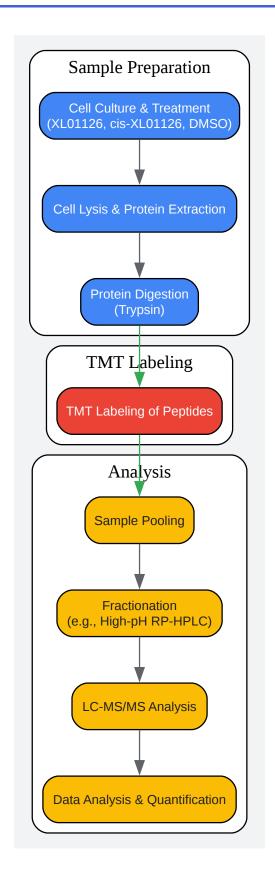


**XL01126**, by degrading LRRK2, effectively blocks this phosphorylation event.









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